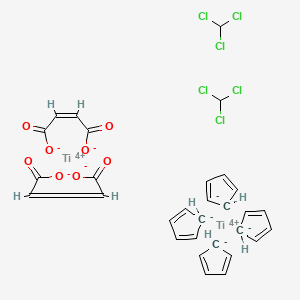
(Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) is a coordination complex that involves titanium(4+) as the central metal ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of (Z)-but-2-enedioate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Chloroform is often used as a solvent due to its ability to dissolve both organic and inorganic reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reactants and monitoring of reaction conditions is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The titanium(4+) center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert titanium(4+) to lower oxidation states, which may alter the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where the ligands around the titanium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce titanium dioxide, while reduction could yield titanium(III) species.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its ability to coordinate with multiple ligands makes it versatile for different catalytic processes.
Biology
While not commonly used in biological systems, this compound’s derivatives are studied for their potential in drug delivery and imaging due to their unique coordination properties.
Medicine
Research is ongoing into the use of titanium-based compounds in medicine, particularly in the development of anticancer agents. The ability of titanium to form stable complexes with organic molecules is of particular interest.
Industry
In industry, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its catalytic properties are exploited in processes such as the production of polyethylene and polypropylene.
Mécanisme D'action
The mechanism by which (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) exerts its effects involves the coordination of ligands to the titanium center. This coordination alters the electronic structure of the titanium, making it more reactive towards certain substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetrachloride: A precursor to many titanium compounds, used in similar catalytic applications.
Titanocene dichloride: Another titanium-based compound with applications in catalysis and medicine.
Titanium dioxide: Widely used in pigments and as a photocatalyst.
Uniqueness
What sets (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) apart is its unique combination of ligands, which confer specific reactivity and stability. This makes it particularly useful in specialized catalytic processes and advanced material production.
Propriétés
Formule moléculaire |
C30H26Cl6O8Ti2 |
|---|---|
Poids moléculaire |
823.0 g/mol |
Nom IUPAC |
(Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/4C5H5.2C4H4O4.2CHCl3.2Ti/c4*1-2-4-5-3-1;2*5-3(6)1-2-4(7)8;2*2-1(3)4;;/h4*1-5H;2*1-2H,(H,5,6)(H,7,8);2*1H;;/q4*-1;;;;;2*+4/p-4/b;;;;2*2-1-;;;; |
Clé InChI |
HRUNOGKIBVVGCW-ZFTRLZHNSA-J |
SMILES isomérique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.[Ti+4].[Ti+4] |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.[Ti+4].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
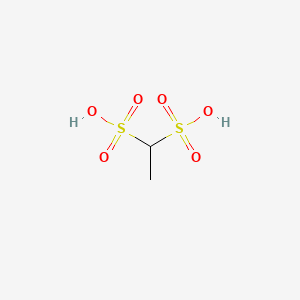

![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
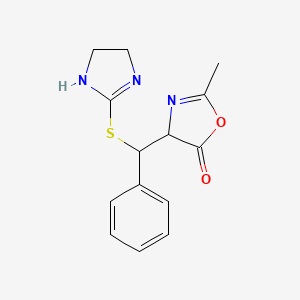
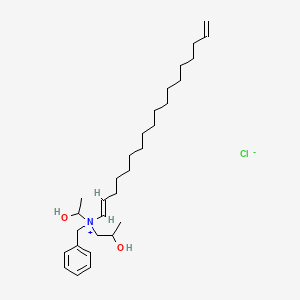
![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B14156594.png)
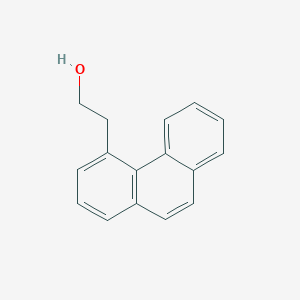
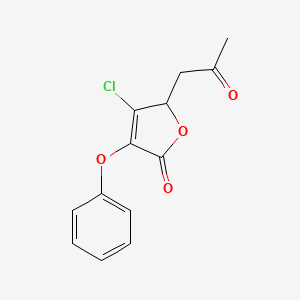
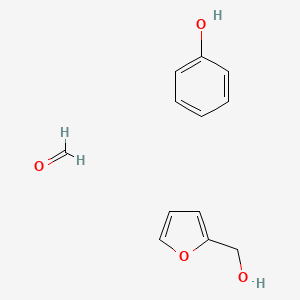
acetate](/img/structure/B14156613.png)
